Cas no 1922779-60-9 (1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)

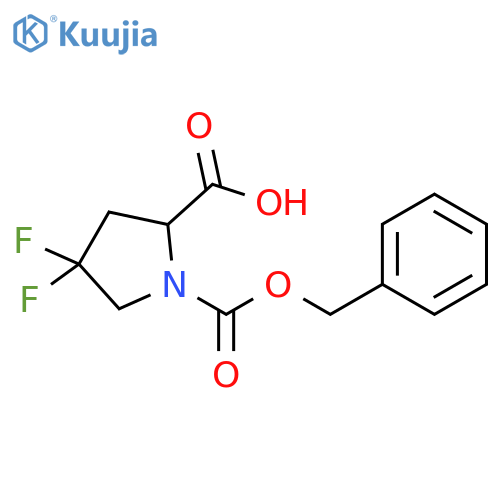

1922779-60-9 structure

商品名:1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid

1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid

- 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(phenylmethyl) ester

-

- インチ: 1S/C13H13F2NO4/c14-13(15)6-10(11(17)18)16(8-13)12(19)20-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)

- InChIKey: ICXGOKDOIFGMDR-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC(F)(F)CC1C(O)=O

じっけんとくせい

- 密度みつど: 1.41±0.1 g/cm3(Predicted)

- ふってん: 434.3±45.0 °C(Predicted)

- 酸性度係数(pKa): 3.04±0.40(Predicted)

1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1229261-10.0g |

1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

1922779-60-9 | 95.0% | 10.0g |

$3622.0 | 2025-02-21 | |

| Enamine | EN300-1229261-1.0g |

1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

1922779-60-9 | 95.0% | 1.0g |

$842.0 | 2025-02-21 | |

| Enamine | EN300-1229261-500mg |

1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

1922779-60-9 | 95.0% | 500mg |

$656.0 | 2023-10-02 | |

| Aaron | AR028MYU-250mg |

1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylicacid |

1922779-60-9 | 95% | 250mg |

$600.00 | 2025-02-16 | |

| Aaron | AR028MYU-500mg |

1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylicacid |

1922779-60-9 | 95% | 500mg |

$927.00 | 2025-02-16 | |

| Enamine | EN300-1229261-2500mg |

1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

1922779-60-9 | 95.0% | 2500mg |

$1650.0 | 2023-10-02 | |

| Enamine | EN300-1229261-5000mg |

1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

1922779-60-9 | 95.0% | 5000mg |

$2443.0 | 2023-10-02 | |

| Enamine | EN300-1229261-0.5g |

1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

1922779-60-9 | 95.0% | 0.5g |

$656.0 | 2025-02-21 | |

| Enamine | EN300-1229261-0.1g |

1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

1922779-60-9 | 95.0% | 0.1g |

$293.0 | 2025-02-21 | |

| Enamine | EN300-1229261-50mg |

1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

1922779-60-9 | 95.0% | 50mg |

$197.0 | 2023-10-02 |

1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid 関連文献

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

1922779-60-9 (1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid) 関連製品

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量